4-ethoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Overview
Description
4-ethoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 4-ethoxybenzamide followed by the introduction of the trifluoromethyl group through a Friedel-Crafts acylation reaction. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids such as aluminum chloride for the Friedel-Crafts reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydride, various nucleophiles (e.g., alkyl halides), dimethylformamide as a solvent.
Oxidation: Potassium permanganate, acetone as a solvent.
Major Products
Reduction: 4-ethoxy-3-amino-N-[3-(trifluoromethyl)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
4-ethoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the trifluoromethyl group.
Materials Science: The compound is explored for its use in the development of advanced materials with unique electronic properties.
Biological Research: It is used as a probe to study enzyme interactions and other biochemical processes.
Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions and hydrogen bonding. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-nitro-N-[3-(trifluoromethoxy)phenyl]benzamide
- 4-ethoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]carbamothioylbenzamide
Uniqueness
4-ethoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-ethoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O4/c1-2-25-14-7-6-10(8-13(14)21(23)24)15(22)20-12-5-3-4-11(9-12)16(17,18)19/h3-9H,2H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAILXHGOUAKBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.